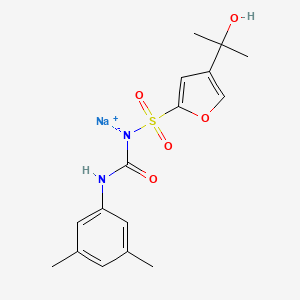![molecular formula C58H38Cl2N8Ru B12388281 [Ru(DIP)2TAP]Cl2](/img/structure/B12388281.png)
[Ru(DIP)2TAP]Cl2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of [Ru(DIP)2TAP]Cl2 involves the coordination of Ruthenium(II) with polypyridyl ligands. The synthetic route typically includes the reaction of Ruthenium(II) chloride with 4,7-diphenyl-1,10-phenanthroline (DIP) and 1,4,5,8-tetraazaphenanthrene (TAP) under specific conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the product is purified through recrystallization .
Analyse Des Réactions Chimiques
[Ru(DIP)2TAP]Cl2 undergoes various types of chemical reactions, including:
Oxidation: The compound can oxidize DNA under visible light irradiation via a singlet oxygen-mediated mechanism.
Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less commonly studied.
Substitution: Ligand substitution reactions can occur, where the polypyridyl ligands are replaced by other ligands under appropriate conditions.
Applications De Recherche Scientifique
[Ru(DIP)2TAP]Cl2 has a wide range of scientific research applications:
Chemistry: It is used as a photosensitizer in photodynamic therapy research. .
Medicine: In photodynamic therapy, this compound is explored for its potential to treat cancer by selectively targeting and killing cancer cells
Mécanisme D'action
The mechanism of action of [Ru(DIP)2TAP]Cl2 involves its ability to bind to DNA and generate reactive oxygen species upon light irradiation. The compound absorbs light and transfers energy to molecular oxygen, producing singlet oxygen (^1O2). This reactive oxygen species can oxidize DNA, leading to the formation of products such as 8-oxodG and dSp. These oxidative reactions can cause DNA damage and cell death, which is the basis for its use in photodynamic therapy .
Comparaison Avec Des Composés Similaires
[Ru(DIP)2TAP]Cl2 is unique among Ruthenium(II) polypyridyl compounds due to its specific ligand structure and photochemical properties. Similar compounds include:
[Ru(bpy)3]Cl2: This compound uses 2,2′-bipyridyl (bpy) ligands and is also a photosensitizer used in photodynamic therapy research.
[Ru(phen)3]Cl2: This compound uses 1,10-phenanthroline (phen) ligands and has similar applications in photodynamic therapy and DNA interaction studies.
[Ru(TAP)3]Cl2: This compound uses 1,4,5,8-tetraazaphenanthrene (TAP) ligands and is known for its strong DNA binding and photochemical properties.
Each of these compounds has unique properties based on their ligand structures, but this compound stands out for its combination of DIP and TAP ligands, which provide distinct photochemical and biological activities .
Propriétés
Formule moléculaire |
C58H38Cl2N8Ru |
|---|---|
Poids moléculaire |
1018.9 g/mol |
Nom IUPAC |
4,7-diphenyl-1,10-phenanthroline;pyrazino[2,3-f]quinoxaline;ruthenium(2+);dichloride |
InChI |
InChI=1S/2C24H16N2.C10H6N4.2ClH.Ru/c2*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;1-2-8-10(14-6-4-12-8)9-7(1)11-3-5-13-9;;;/h2*1-16H;1-6H;2*1H;/q;;;;;+2/p-2 |
Clé InChI |
KSARJQZFWGNIBW-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC2=NC=CN=C2C3=NC=CN=C31.[Cl-].[Cl-].[Ru+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12388209.png)







![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(ethoxymethyl)pyrimidine-2,4-dione](/img/structure/B12388240.png)

![9-[2-[[4-(2,5-dioxopyrrol-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-3-(ethylamino)-6-ethylazaniumylidene-5-sulfoxanthene-4-sulfonate](/img/structure/B12388245.png)
![sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxycarbonylamino]ethyl phosphate](/img/structure/B12388253.png)
